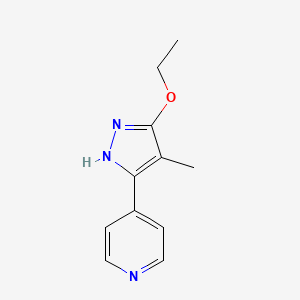
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several synthetic routes. Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing green chemistry principles such as solvent-free reactions and recyclable catalysts .
Analyse Des Réactions Chimiques
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its combined pyrazole and pyridine structure, which provides a versatile platform for chemical modifications and diverse applications.
Activité Biologique
The compound 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing pyrazole and pyridine moieties often exhibit various pharmacological effects. The biological activities of this compound can be attributed to:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in antiviral therapies .
- Receptor Modulation : Compounds similar to this compound have been identified as positive allosteric modulators for muscarinic acetylcholine receptors, which play roles in cognitive functions and neurodegenerative diseases .
Antiviral Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antiviral properties. For instance, derivatives similar to the compound have shown efficacy against viruses by inhibiting their replication processes. The mechanism often involves interference with viral enzyme functions or host cell pathways essential for viral propagation .
Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including breast and liver cancers. The effectiveness often correlates with the structural modifications on the pyrazole ring, which influence their interaction with cancer-related targets .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory activities associated with pyrazole derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The selective inhibition of COX-2 over COX-1 is particularly notable, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(3-ethoxy-4-methyl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H13N3O/c1-3-15-11-8(2)10(13-14-11)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3,(H,13,14) |
Clé InChI |
XCLRSKGDTYEGKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=C1C)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















